molecular formula C19H24N6O3 B5521150 2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B5521150
M. Wt: 384.4 g/mol
InChI Key: LANIMVGCPKNQOA-UHFFFAOYSA-N
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Description

2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.19098865 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic System Development

One primary application of similar compounds involves the synthesis and transformation into multifunctional heterocyclic systems. For instance, derivatives of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate have been prepared for the development of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998). These systems are versatile synthons for preparing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science.

Antimicrobial Activity

Another significant area of research involves evaluating the antimicrobial properties of heterocyclic derivatives. For example, the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have been explored. Some of these synthesized compounds exhibited promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Gouda et al., 2010).

Anticancer Derivatives

Research into the anticancer properties of related compounds, such as the development of pyrazolo[3,4-d]pyrimidin-4-one derivatives, has shown that these compounds possess significant antitumor activity. This suggests that the chemical compound could potentially be modified or used as a precursor in the synthesis of anticancer agents (Abdellatif et al., 2014).

Synthesis of Fused Heterocycles

Additionally, the use of related compounds in the synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has been reported. These compounds showed remarkable activity against avian influenza virus, indicating potential applications in antiviral drug development (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further developed and optimized as a drug. Alternatively, if it has unique chemical properties, it could be studied for potential applications in materials science or other areas of chemistry .

Properties

IUPAC Name

2-[[(3-acetamidobenzoyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-13(26)21-15-6-4-5-14(9-15)18(27)20-11-16-10-17-12-24(19(28)23(2)3)7-8-25(17)22-16/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANIMVGCPKNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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